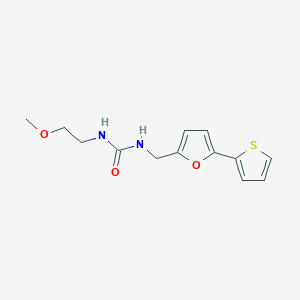

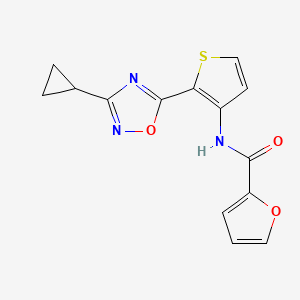

![molecular formula C19H13N3O3S B2839265 N-(4-(4-cyanophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 681168-42-3](/img/structure/B2839265.png)

N-(4-(4-cyanophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-(4-cyanophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a chemical compound that has been studied for its potential biological activities . It is an orange-red solid .

Synthesis Analysis

The synthesis of this compound involves cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone . This process allows for the rapid, single-step, sustainable synthesis of 4-cyanophenyl-2-hydrazinylthiazoles .Molecular Structure Analysis

The molecular structure of this compound has been confirmed through various spectroanalytical data, including FT-IR, 1H NMR, and 13C NMR . The crystal structure analysis reveals that it is monoclinic with a P21/n space group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been analyzed using various spectroscopic techniques . The NMR data provides information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis

This compound is an orange-red solid with a melting point of 72-74°C . The FT-IR, 1H NMR, and 13C NMR data provide information about its chemical structure . The GCMS data confirms its molecular weight .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

This compound has shown significant anticancer efficacy against HCT-116 and MCF-7 carcinoma cell lines . The compounds 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3f) and 2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazole (3a′) show optimal GI 50 values against MCF-7 breast cancer cells .

Induction of Apoptosis in Cancer Cells

Compounds 3b′ and 3f induce cancer cell death via caspase-dependent apoptosis . This means that these compounds can trigger programmed cell death in cancer cells, which is a promising strategy for cancer treatment.

High Activity and Straight Forward Synthesis

The combination of straight forward synthesis and high activity makes these compounds an interesting lead for further development . This means that these compounds can be synthesized easily and cost-effectively, making them attractive for further research and development.

Use in Electrochemical Studies

The compound has been used in cyclic voltammetric (CV) experiments . The reduction in potential values of the different functional groups such as nitro and cyano in title compounds were investigated using CV curves .

Use in Structural Characterization

The compound has been used in the structural characterization of copolymers . The thermotropic properties of copolymers with stepwise varied chemical composition are investigated with differential scanning calorimetry (DSC) and polarized optical microscopy (POM) .

Use in the Synthesis of High-k Dielectric Materials

The compound has been used in the synthesis of high-k dielectric materials for organic field effect transistors (OFETs) . This suggests that the compound could have applications in the field of electronics and materials science.

Wirkmechanismus

Target of Action

Thiazole derivatives have been reported to exhibit various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Therefore, the targets could be enzymes or proteins involved in these biological processes.

Mode of Action

Thiazole nucleus, a part of the compound, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the context of antitumor activity, thiazole derivatives have been reported to show cytotoxicity activity on human tumor cell lines .

Biochemical Pathways

Given the reported antimicrobial and antitumor activities of thiazole derivatives , it can be inferred that the compound might interfere with the biochemical pathways involved in bacterial lipid biosynthesis or tumor cell proliferation.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

Given the reported antimicrobial and antitumor activities of thiazole derivatives , the compound might result in the inhibition of bacterial growth or tumor cell proliferation.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O3S/c20-9-12-5-7-13(8-6-12)14-11-26-19(21-14)22-18(23)17-10-24-15-3-1-2-4-16(15)25-17/h1-8,11,17H,10H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFOOGVEFKJLDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-cyanophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2839184.png)

![Methyl 4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoylamino]benzoate](/img/structure/B2839190.png)

![(4Z)-1H-isochromene-1,3,4-trione 4-[(4-methylphenyl)hydrazone]](/img/structure/B2839197.png)

![3-(2,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2839198.png)

![N-(3-chlorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2839200.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2839201.png)